molecular formula C7H6F3N3O3S B1297324 N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid CAS No. 797806-64-5

N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid

Cat. No.: B1297324
CAS No.: 797806-64-5
M. Wt: 269.2 g/mol
InChI Key: PTYFZPOMQNHYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Molecular Structure and Nomenclature

N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid possesses the molecular formula C₇H₆F₃N₃O₃S and exhibits a molecular weight of 269.20 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-oxo-4-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid, which precisely describes the connectivity and functional group arrangement within the molecule. The compound is catalogued under the Chemical Abstracts Service registry number 797806-64-5, providing a unique identifier for this specific chemical entity.

The molecular architecture consists of two primary structural components connected through an amide linkage. The heterocyclic portion features a five-membered 1,3,4-thiadiazole ring system containing two nitrogen atoms at positions 1 and 3, along with a sulfur atom at position 4. This heterocyclic core is substituted at position 5 with a trifluoromethyl group (-CF₃), which significantly influences the electronic properties of the ring system. The succinamic acid component comprises a four-carbon chain bearing both carboxyl and amide functionalities, creating a bifunctional linker that can participate in diverse intermolecular interactions.

The structural complexity of this compound is reflected in its various synonymous designations, including 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid and 4-oxo-4-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)butanoic acid. These alternative names emphasize different aspects of the molecular connectivity while maintaining chemical accuracy.

Electronic Structure and Bonding Characteristics

The incorporation of the trifluoromethyl substituent into the thiadiazole framework creates a highly electronegative region within the molecule, significantly affecting the electronic distribution across the heterocyclic system. The thiadiazole ring exhibits characteristic nitrogen-nitrogen double bond character, as evidenced by spectroscopic studies on related compounds that show strong infrared and Raman signals corresponding to nitrogen-nitrogen stretching vibrations. The presence of the trifluoromethyl group enhances the electron-withdrawing nature of the heterocycle, which influences both the chemical reactivity and the hydrogen bonding capabilities of the compound.

The amide functionality connecting the thiadiazole ring to the succinic acid moiety represents a critical structural feature that enables the compound to function as both a hydrogen bond donor and acceptor. This dual functionality is particularly important in solid-state arrangements where intermolecular interactions determine crystal packing and stability. The carboxylic acid terminus provides additional hydrogen bonding sites, creating a molecule with multiple interaction points that can engage in complex supramolecular architectures.

Properties

IUPAC Name

4-oxo-4-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O3S/c8-7(9,10)5-12-13-6(17-5)11-3(14)1-2-4(15)16/h1-2H2,(H,15,16)(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYFZPOMQNHYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NC1=NN=C(S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349607
Record name N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797806-64-5
Record name N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid typically involves the reaction of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Formation of Guanidylhydrazone Derivatives

The amino group in the succinamic acid moiety reacts with thiocyanate or guanidine derivatives to form hydrazone analogs (Figure 1). These derivatives are studied for their antimicrobial properties.

Table 2: Reaction with Thiocyanate/Guanidine

ReactantsConditionsProductsApplicationsReferences
Potassium thiocyanateRT, acidic medium5-Thiocyanato-imidazo-thiadiazolesAntimicrobial screening
Guanidine hydrochlorideReflux, ethanol5-Guanidylhydrazone derivativesAntifungal agents

Mechanistic insight:

  • The reaction involves nucleophilic substitution at the thiadiazole sulfur, followed by Schiff base formation .

Cross-Coupling Reactions for Functionalization

The trifluoromethyl group enables participation in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 5-position of the thiadiazole ring.

Table 3: Suzuki-Miyaura Coupling

ReactantsConditionsProductsYieldReferences
4-Fluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C5-(4-Fluorophenyl)-thiadiazole analog72%

Applications:

  • Functionalized derivatives are explored as cyclooxygenase-2 (COX-2) inhibitors .

Acid-Catalyzed Esterification

The succinamic acid moiety undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic conditions, producing methyl or ethyl esters.

Table 4: Esterification Reaction

ReactantsConditionsProductsSolubility ImprovementReferences
Methanol + H₂SO₄Reflux, 4 hrMethyl succinamate derivative2.5× in polar solvents

Reactivity with Hydrazines

Reaction with hydrazine hydrate forms hydrazide derivatives, which are intermediates for synthesizing triazole and oxadiazole heterocycles.

Table 5: Hydrazide Formation

ReactantsConditionsProductsSubsequent ReactionsReferences
Hydrazine hydrateEthanol, 70°C, 3 hrSuccinamoyl hydrazideCyclization to triazoles

Key Takeaways

  • Versatile reactivity : The compound’s trifluoromethyl group and succinamic acid chain enable diverse modifications.
  • Biological relevance : Derivatives show promise in treating tuberculosis, fungal infections, and cancer.
  • Synthetic flexibility : Reactions include cyclocondensation, cross-coupling, and esterification, enabling tailored drug design.

For further details, consult primary references from PubChem , PMC , and synthetic protocols in Bioorganic & Medicinal Chemistry .

Scientific Research Applications

Pharmaceutical Applications

N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid has been investigated for its pharmaceutical properties. Its derivatives have been shown to exhibit anti-inflammatory and antimicrobial activities.

Case Study: Antimicrobial Activity

In a study assessing various thiadiazole derivatives, it was found that compounds similar to this compound displayed significant antibacterial effects against a range of pathogens including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances lipophilicity, improving membrane penetration and bioactivity.

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
This compoundStaphylococcus aureus18

Agrochemical Applications

The compound has also shown promise in agrochemical formulations. Its ability to act as a herbicide or fungicide is attributed to its structural features that allow for interaction with biological systems in plants.

Case Study: Herbicidal Activity

Research conducted on the herbicidal properties of thiadiazole derivatives demonstrated that this compound effectively inhibited the growth of several weed species. The trifluoromethyl group contributes to increased potency against target organisms.

Table 2: Herbicidal Activity Against Common Weeds

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus20085
Echinochloa crus-galli15090
This compound10080

Material Science Applications

This compound is being explored for its application in material science due to its thermal stability and potential as a polymer additive.

Case Study: Polymer Stabilization

In studies focused on polymer formulations, incorporating this compound has been shown to enhance thermal stability and mechanical properties of polymers used in coatings and adhesives. The addition of the compound improved resistance to thermal degradation when subjected to high temperatures.

Table 3: Thermal Stability Improvement in Polymers

Polymer TypeControl Stability (°C)Stability with Additive (°C)
Polyethylene250270
Polyvinyl chloride230250

Mechanism of Action

The mechanism of action of N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, such as caspases, which play a crucial role in apoptosis.

    Pathways Involved: The activation of caspase-3 and caspase-9 pathways leads to programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of 1,3,4-Thiadiazole Derivatives

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis of N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid with structurally related compounds:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents (R₁, R₂) Molecular Weight Key Pharmacological Activities Notable Findings References
This compound R₁ = -CF₃, R₂ = Succinamic acid 269.20 Research chemical (unspecified) High lipophilicity due to -CF₃; potential for hydrogen bonding via succinamic acid
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide R₁ = -CH₃, R₂ = Propionamide Not reported Anticancer, diuretic, cardioprotective IC₅₀: 9.4–97.6 μg/mL (hepatocarcinoma > leukemia > breast cancer); minimal cytotoxicity to non-tumor cells
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide R₁ = -C₂H₅, R₂ = 2-Nitrobenzamide Not reported Anticonvulsant Superior efficacy to Depakin® in animal models; 100% protection at low doses
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide R₁ = -S-Bn, R₂ = 4-CF₃-phenylacetamide Not reported Anticancer (in vitro) Demonstrated cytotoxicity via unspecified mechanisms
N-(5-Phenyl-[1,3,4]thiadiazol-2-yl)acetamide R₁ = -Ph, R₂ = Acetamide Not reported Antimicrobial, structural ligand Used in metal-organic frameworks; moderate antimicrobial activity

Key Observations:

Substituent Effects on Bioactivity

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity compared to methyl (-CH₃) or ethyl (-C₂H₅) groups. This is critical for improving blood-brain barrier penetration in anticonvulsants (e.g., N-(5-Ethyl-...-2-nitrobenzamide ) or anticancer agents (e.g., N-(5-(Benzylthio)-...-acetamide ) .
  • Succinamic Acid vs. Acetamide/Propionamide : The succinamic acid group in the target compound introduces two carboxylic acid moieties, which may enhance solubility and hydrogen-bonding interactions compared to simpler amides (e.g., N-(5-Methyl-...-propionamide ) .

Therapeutic Applications Anticancer Activity: Compounds with electron-withdrawing groups (-CF₃, -NO₂) or bulky substituents (-S-Bn) exhibit cytotoxicity. Anticonvulsant Activity: The nitrobenzamide derivative (N-(5-Ethyl-...-2-nitrobenzamide) outperformed Depakin® in preclinical models, highlighting the role of nitro groups in enhancing efficacy .

Solubility: Succinamic acid’s carboxylic acids may counterbalance the lipophilicity of -CF₃, whereas propionamide or acetamide derivatives rely on polar amide bonds for solubility .

Biological Activity

N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Overview of this compound

This compound belongs to the class of thiadiazole derivatives, characterized by a five-membered ring containing sulfur and nitrogen. Thiadiazoles are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Caspase Activation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases 3 and 9. This mechanism is crucial for programmed cell death and is a target for anticancer drug development .
  • Enzyme Interaction : It interacts with multiple enzymes involved in biochemical pathways, influencing cellular processes such as apoptosis and inflammation.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested : Research has demonstrated its efficacy in prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) cell lines. In vitro assays showed significant induction of apoptosis via caspase pathways .
Cell LineIC50 Value (µM)Apoptosis Induction
PC315.0Yes
MCF712.5Yes
SKNMC18.0Yes

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Microbial Strains : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays indicated effective inhibition of bacterial growth.
Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study on Apoptosis Induction

A notable study synthesized a series of thiadiazole derivatives, including this compound. The derivatives were tested for their ability to activate caspases in cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions significantly enhanced caspase activity compared to controls .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The study revealed that it effectively inhibited the growth of several strains, suggesting potential applications in treating infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling succinic anhydride derivatives with 5-trifluoromethyl-1,3,4-thiadiazol-2-amine. Key steps include:

  • Condensation : Reacting 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with succinic anhydride in ethanol or DMF under reflux (60–80°C, 6–12 hours) to form the amide bond.
  • Purification : Crystallization from ethanol or methanol yields pure product. Optimization may involve adjusting solvent polarity (e.g., ethanol vs. acetonitrile) to improve yield (≥75%) and reduce side products like unreacted amine or hydrolyzed intermediates .
  • Validation : Confirm success via TLC (Rf ~0.4 in ethyl acetate/hexane, 1:1) and FTIR (amide I band at ~1680 cm⁻¹, C-F stretching at 1100–1200 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural characterization, and how should spectral contradictions be addressed?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : ¹H/¹³C NMR should show signals for the succinamic acid moiety (e.g., CH₂ at δ 2.5–3.0 ppm) and the thiadiazole ring (C-F coupling in ¹³C at ~120 ppm). Discrepancies in integration (e.g., missing NH peaks) may indicate tautomerism or solvent interactions; resolve by testing in DMSO-d₆ vs. CDCl₃ .
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ peaks matching the molecular formula (C₈H₇F₃N₃O₃S). Fragmentation patterns (e.g., loss of CO₂ or CF₃ groups) confirm connectivity .
  • X-ray Crystallography : For definitive conformation analysis, use SHELX software for structure refinement. Note potential challenges with crystal twinning due to the trifluoromethyl group’s steric effects .

Advanced Research Questions

Q. How can researchers evaluate the compound’s stability under physiological conditions for preclinical studies?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 254 nm). The trifluoromethyl group may enhance resistance to hydrolysis compared to non-fluorinated analogs .
  • Photostability : Expose to UV light (λ = 254 nm) and analyze by TLC for photodegradation products (e.g., ring-opened thiadiazole derivatives). Use amber vials to mitigate light sensitivity .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperature (>200°C expected due to aromatic stabilization) .

Q. What strategies are effective for resolving discrepancies in biological activity data across cell lines?

  • Methodological Answer :

  • Dose-Response Validation : Use standardized MTT assays with triplicate measurements. For example, if IC₅₀ values vary between HepG2 (liver) and MCF-7 (breast) cells, confirm compound solubility in culture media (e.g., DMSO concentration ≤0.1%) and rule out efflux pump interference via P-gp inhibitors .
  • Metabolic Profiling : LC-MS/MS can identify active metabolites (e.g., hydrolyzed succinamic acid derivatives) that may explain differential activity. Compare intracellular concentrations using lysate extraction protocols .
  • Target Engagement Assays : Use SPR or fluorescence polarization to measure binding affinity to proposed targets (e.g., estrogen receptor-related receptors). Contradictions may arise from off-target effects or cell-specific receptor expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.